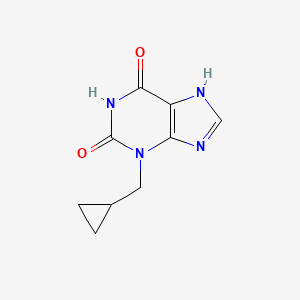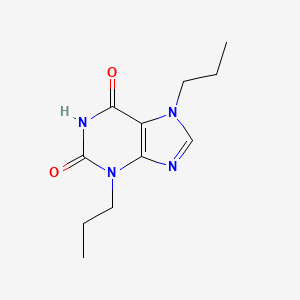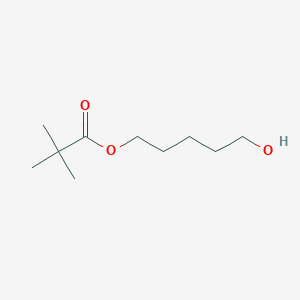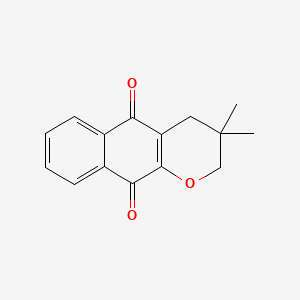![molecular formula C10H10F2 B14270356 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene CAS No. 136630-14-3](/img/structure/B14270356.png)
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Difluorobicyclo[431]deca-1,3,5-triene is a bicyclic compound characterized by the presence of two fluorine atoms at the 10th position and a triene system within its bicyclo[431] framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene typically involves the fluorination of bicyclo[4.3.1]deca-1,3,5-triene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced bicyclic compounds.
Substitution: Formation of substituted bicyclo[4.3.1]deca-1,3,5-triene derivatives.
Scientific Research Applications
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triene system may also participate in conjugation and electron transfer processes, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.1]deca-1,3,5-triene: Lacks the fluorine atoms, resulting in different chemical properties.
10,10-Dichlorobicyclo[4.3.1]deca-1,3,5-triene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
136630-14-3 |
|---|---|
Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
10,10-difluorobicyclo[4.3.1]deca-1,3,5-triene |
InChI |
InChI=1S/C10H10F2/c11-10(12)8-4-1-2-5-9(10)7-3-6-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
CBFUIDBRXVNSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C(C1)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)








![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)

